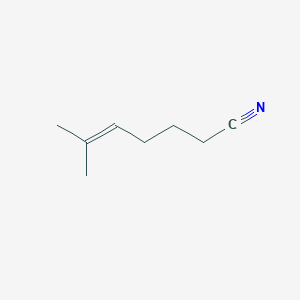
6-Methylhept-5-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylhept-5-enenitrile is an organic compound with the molecular formula C8H13N It is characterized by a nitrile group (-C≡N) attached to a heptene chain with a methyl substitution at the sixth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylhept-5-enenitrile can be achieved through several methods. One common approach involves the reaction of 6-methylhept-5-en-2-one with a suitable nitrile source under specific conditions. For instance, the oximation of 6-methylhept-5-en-2-one followed by dehydration can yield the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
6-Methylhept-5-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and related compounds.
科学的研究の応用
6-Methylhept-5-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 6-Methylhept-5-enenitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
類似化合物との比較
Similar Compounds
6-Methylhept-5-en-2-one: A closely related compound with a ketone group instead of a nitrile group.
6-Methylhept-5-en-2-ol: An alcohol derivative of the same heptene chain.
6-Methylhept-5-en-2-amine: An amine derivative formed by the reduction of the nitrile group.
Uniqueness
6-Methylhept-5-enenitrile is unique due to its nitrile functionality, which imparts distinct reactivity compared to its ketone, alcohol, and amine counterparts. This makes it valuable in specific synthetic applications where the nitrile group is required.
特性
CAS番号 |
6926-23-4 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.20 g/mol |
IUPAC名 |
6-methylhept-5-enenitrile |
InChI |
InChI=1S/C8H13N/c1-8(2)6-4-3-5-7-9/h6H,3-5H2,1-2H3 |
InChIキー |
YTLZYENZVIHNDG-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCCC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


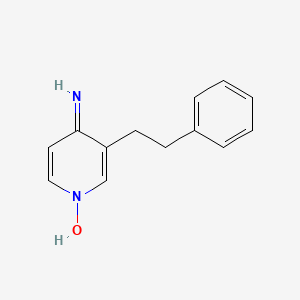
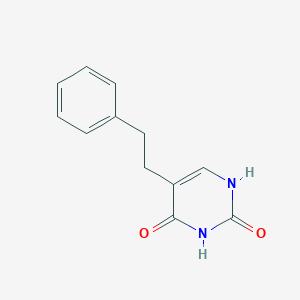



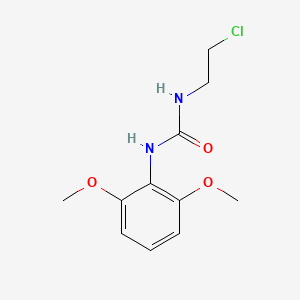


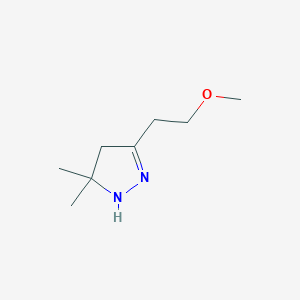
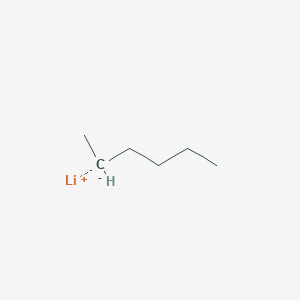

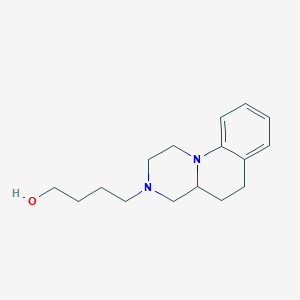

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
